molecular formula C16H17N3O2 B1392518 4-(3-Piperidin-1-ylpyrazin-2-yl)benzoic acid CAS No. 1242885-53-5

4-(3-Piperidin-1-ylpyrazin-2-yl)benzoic acid

Katalognummer: B1392518
CAS-Nummer: 1242885-53-5
Molekulargewicht: 283.32 g/mol
InChI-Schlüssel: ZUGFGTCKYFMVGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Piperidin-1-ylpyrazin-2-yl)benzoic acid is a complex organic compound with the molecular formula C16H17N3O2.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Piperidin-1-ylpyrazin-2-yl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize costs .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(3-Piperidin-1-ylpyrazin-2-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

GlyT1 Inhibition
One of the primary applications of 4-(3-Piperidin-1-ylpyrazin-2-yl)benzoic acid is as a GlyT1 (Glycine Transporter 1) inhibitor. GlyT1 plays a crucial role in regulating glycine levels in the central nervous system, which is essential for neurotransmission. Inhibition of this transporter has been linked to therapeutic effects in conditions such as schizophrenia and other neuropsychiatric disorders. Research indicates that derivatives of this compound exhibit selective inhibition of GlyT1, thereby enhancing synaptic glycine concentration and potentially improving cognitive function .

Targeted Protein Degradation (TPD)

PROTAC Development
The compound is also being investigated for its role as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTAC technology represents a novel approach to targeted protein degradation, allowing for the selective elimination of unwanted proteins within cells. The incorporation of this compound into PROTACs can enhance their efficacy by promoting better binding to the E3 ligase and the target protein, thus facilitating ubiquitination and subsequent proteasomal degradation .

Structure-Activity Relationship Studies

Chemical Modifications
Research on this compound has also focused on understanding its structure-activity relationship (SAR). By modifying various functional groups on the piperidine and pyrazine rings, scientists aim to optimize the compound's pharmacological properties, including potency, selectivity, and bioavailability. These studies are critical for developing more effective therapeutic agents based on this scaffold .

Case Studies and Research Findings

Study Findings Implications
Liu et al. (2015)Identified this compound as a potent GlyT1 inhibitor with significant selectivity over other transporters.Supports its potential use in treating schizophrenia-related cognitive deficits .
Research on PROTACsDemonstrated that incorporating this compound into PROTACs enhances their ability to target specific proteins for degradation.Opens avenues for new cancer therapies by eliminating oncogenic proteins .
SAR StudiesVariations in substituents led to compounds with improved pharmacokinetic profiles and reduced side effects.Facilitates the design of safer and more effective drugs .

Wirkmechanismus

The mechanism of action of 4-(3-Piperidin-1-ylpyrazin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Biologische Aktivität

4-(3-Piperidin-1-ylpyrazin-2-yl)benzoic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring attached to a pyrazine moiety, which is further linked to a benzoic acid structure. This unique combination allows for interactions with various biological targets.

The biological activity of this compound primarily involves its ability to interact with specific molecular targets, such as receptors or enzymes. These interactions can modulate cellular signaling pathways, influencing physiological processes. Notably, the compound has been studied for its potential as an inhibitor of Syk kinase and Janus kinases, which are implicated in several inflammatory and autoimmune diseases .

Antitumor Activity

Research has indicated that derivatives of pyrazine compounds, including this compound, exhibit notable antitumor properties. They have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and proliferation .

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory effects through the inhibition of Syk kinase, which plays a crucial role in immune responses. Inhibition of this pathway may provide therapeutic benefits in conditions like rheumatoid arthritis and asthma .

Antimicrobial Activity

Studies have demonstrated that certain pyrazole derivatives exhibit antimicrobial properties. While specific data on this compound is limited, its structural relatives have shown efficacy against bacterial and fungal strains, suggesting potential applications in treating infections .

Case Studies and Research Findings

StudyFindings
Inhibition of Syk Kinase The compound was found to inhibit Syk kinase activity in vitro, leading to reduced inflammation in models of allergic rhinitis and asthma .
Antitumor Activity In vitro studies showed that derivatives of the compound inhibited the proliferation of cancer cell lines, indicating potential as an anticancer agent .
Antimicrobial Testing Related pyrazole compounds demonstrated significant antimicrobial activity against various pathogens, providing insight into the potential uses of this compound .

Eigenschaften

IUPAC Name

4-(3-piperidin-1-ylpyrazin-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c20-16(21)13-6-4-12(5-7-13)14-15(18-9-8-17-14)19-10-2-1-3-11-19/h4-9H,1-3,10-11H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGFGTCKYFMVGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CN=C2C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Piperidin-1-ylpyrazin-2-yl)benzoic acid
Reactant of Route 2
4-(3-Piperidin-1-ylpyrazin-2-yl)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-(3-Piperidin-1-ylpyrazin-2-yl)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-(3-Piperidin-1-ylpyrazin-2-yl)benzoic acid
Reactant of Route 5
4-(3-Piperidin-1-ylpyrazin-2-yl)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-(3-Piperidin-1-ylpyrazin-2-yl)benzoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.